An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzyl Alcohol
An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-Hydroxy-4-methoxybenzyl alcohol (also known as isovanillyl alcohol). The document details its chemical and physical characteristics, spectroscopic data, synthesis and reactions, and biological activities. Special emphasis is placed on its role as a metabolite of vanillic acid and its inhibitory effects on aldehyde oxidase and cellular dehydrogenases. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental insights and structured data presentation.
Chemical and Physical Properties
3-Hydroxy-4-methoxybenzyl alcohol is a substituted benzyl alcohol with the chemical formula C₈H₁₀O₃.[1][2] It is a solid at room temperature and presents as a metabolite of vanillic acid.[1]
Table 1: Physical and Chemical Properties of 3-Hydroxy-4-methoxybenzyl Alcohol
| Property | Value | Reference(s) |
| IUPAC Name | 5-(hydroxymethyl)-2-methoxyphenol | [2] |
| Synonyms | Isovanillyl alcohol, 4-Methoxy-3-hydroxy benzyl alcohol | [2][3] |
| CAS Number | 4383-06-6 | [2][4] |
| Molecular Formula | C₈H₁₀O₃ | [1][2][4] |
| Molecular Weight | 154.16 g/mol | [1][2] |
| Melting Point | 135-137 °C | [3] |
| Appearance | Solid | [3] |
| SMILES | COc1ccc(CO)cc1O | [1] |
| InChI | 1S/C8H10O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,9-10H,5H2,1H3 | [2] |
| InChIKey | WHKRHBLAJFYZKF-UHFFFAOYSA-N | [4] |
Spectroscopic Data
The structural elucidation of 3-Hydroxy-4-methoxybenzyl alcohol is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for 3-Hydroxy-4-methoxybenzyl Alcohol
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available, detailed assignments pending further literature review. | [2] |
| ¹³C NMR | Spectra available, detailed assignments pending further literature review. | [2][5] |
| FTIR | Spectra available, key stretches expected for O-H, C-H (aromatic and aliphatic), C-O, and C=C bonds. | [2][4] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. Fragmentation patterns can differentiate it from its isomers. | [2][6][7] |
Synthesis and Reactions
Synthesis from Isovanillin
A common laboratory-scale synthesis of 3-Hydroxy-4-methoxybenzyl alcohol involves the reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Experimental Protocol: Reduction of Isovanillin
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Dissolution: Dissolve isovanillin in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to isovanillin should be sufficient to ensure complete reduction (typically 1.5 to 2 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material (isovanillin) is consumed.
-
Quenching and Extraction: Carefully add a saturated solution of sodium chloride to quench the excess NaBH₄. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Hydroxy-4-methoxybenzyl alcohol.
Caption: Synthetic workflow for 3-Hydroxy-4-methoxybenzyl alcohol.
Oxidation Reaction
3-Hydroxy-4-methoxybenzyl alcohol can be oxidized to prepare other compounds of interest. For instance, it is used in the preparation of 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione through oxidation with Fremy's salt.[3]
Biological Activity and Pathways
3-Hydroxy-4-methoxybenzyl alcohol is recognized as a metabolite of vanillic acid and exhibits inhibitory activity against certain enzymes.[1]
Vanillic Acid Metabolic Pathway
Vanillic acid can be metabolized through various pathways in different organisms. One such pathway involves the reduction of vanillic acid to vanillin, which can then be further reduced to vanillyl alcohol. In some pathways, vanillic acid can be converted to 3-Hydroxy-4-methoxybenzyl alcohol.
Caption: Simplified metabolic pathways of vanillic acid.
Enzyme Inhibition
3-Hydroxy-4-methoxybenzyl alcohol has been shown to inhibit the activity of aldehyde oxidase and cellular dehydrogenases.[1]
Aldehyde Oxidase Inhibition: Aldehyde oxidases are molybdo-flavoenzymes that catalyze the oxidation of aldehydes and various N-heterocyclic compounds.[8][9] The inhibition of this enzyme can have significant implications in drug metabolism.
Experimental Protocol: Aldehyde Oxidase Inhibition Assay
A typical in vitro assay to determine the inhibitory potential of a compound against aldehyde oxidase involves the following steps:
-
Preparation of Reagents: Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing the aldehyde oxidase enzyme source (e.g., human liver cytosol), a probe substrate (e.g., phthalazine), and the test inhibitor (3-Hydroxy-4-methoxybenzyl alcohol) at various concentrations.[10]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination and Analysis: After a specific time, terminate the reaction (e.g., by adding a strong acid). Analyze the formation of the metabolite from the probe substrate using a suitable analytical method, such as LC-MS/MS.[11]
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Workflow for an aldehyde oxidase inhibition assay.
Safety and Handling
3-Hydroxy-4-methoxybenzyl alcohol is associated with certain hazards and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for 3-Hydroxy-4-methoxybenzyl Alcohol
| Hazard Statement | Description | Reference(s) |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place.
Conclusion
3-Hydroxy-4-methoxybenzyl alcohol is a compound with well-defined chemical and physical properties. Its synthesis from readily available starting materials and its role as a metabolite and enzyme inhibitor make it a subject of interest for researchers in medicinal chemistry and drug metabolism. This guide provides a foundational understanding of its core properties, offering a starting point for further investigation and application in scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-羟基-4-甲氧基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Hydroxy-4-methoxybenzyl alcohol [webbook.nist.gov]
- 5. 3-Hydroxy-4-methoxybenzyl alcohol(4383-06-6) 13C NMR [m.chemicalbook.com]
- 6. 3-Hydroxy-4-methoxybenzyl alcohol [webbook.nist.gov]
- 7. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 10. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
